molecular formula C24H19N3O3 B11312090 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11312090
M. Wt: 397.4 g/mol
InChI Key: ZRJBWIRMIFQMSJ-UHFFFAOYSA-N
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Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide typically involves the cyclodehydration of N-[(2-aminobenzoyl)oxy]benzimidamide in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature for about an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating the immune response to infection . By blocking this pathway, the compound can reduce inflammation and potentially alleviate symptoms of inflammatory diseases.

Comparison with Similar Compounds

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide can be compared with other oxadiazole derivatives, such as:

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C24H19N3O3/c1-2-16-29-19-14-12-18(13-15-19)23(28)25-21-11-7-6-10-20(21)24-26-22(27-30-24)17-8-4-3-5-9-17/h2-15H,1,16H2,(H,25,28)

InChI Key

ZRJBWIRMIFQMSJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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